2-(benzenesulfonyl)-N'-hydroxyethanimidamide
Overview
Description
2-(benzenesulfonyl)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound is characterized by the presence of a benzenesulfonyl group attached to an ethanimidamide moiety, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as aebsf are known to target serine residues . These residues play a crucial role in the function of many enzymes, including proteases and kinases.
Mode of Action
2-(benzenesulfonyl)-N’-hydroxyethanimidamide likely interacts with its targets through covalent modification. For instance, AEBSF is known to covalently modify the hydroxyl group of serine residues . This modification can alter the function of the target protein, leading to changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N’-hydroxyethanimidamide typically involves the reaction of benzenesulfonyl chloride with N-hydroxyethanimidamide under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, and requires the presence of a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of 2-(benzenesulfonyl)-N’-hydroxyethanimidamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the benzenesulfonyl group under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-(benzenesulfonyl)-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.
4-(2-Aminoethyl)benzenesulfonyl fluoride: Known for its use as a serine protease inhibitor.
N-(4-Sulfamoylphenyl)acetamide: Another sulfonamide derivative with potential therapeutic applications
Uniqueness
2-(benzenesulfonyl)-N’-hydroxyethanimidamide is unique due to its specific structure, which combines a benzenesulfonyl group with an ethanimidamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N'-hydroxyethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c9-8(10-11)6-14(12,13)7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJJCAFDNKSAPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370722 | |
Record name | 2-(benzenesulfonyl)-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17665-60-0 | |
Record name | N-Hydroxy-2-(phenylsulfonyl)ethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17665-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(benzenesulfonyl)-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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